molecular formula C6H11NO3S B116996 Alliin CAS No. 17795-26-5

Alliin

Cat. No. B116996
CAS RN: 17795-26-5
M. Wt: 177.22 g/mol
InChI Key: XUHLIQGRKRUKPH-ITZCMCNPSA-N
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Description

Alliin is a sulfoxide that is a natural constituent of fresh garlic . It is a derivative of the amino acid cysteine . When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin, which is responsible for the aroma of fresh garlic .


Synthesis Analysis

The first reported synthesis of Alliin, by Stoll and Seebeck in 1951, begins with the alkylation of L-cysteine with allyl bromide to form deoxyalliin. Oxidation of this sulfide with hydrogen peroxide gives both diastereomers of L-alliin .


Chemical Reactions Analysis

When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin . Allicin decomposes rapidly and undergoes a series of reactions with glutathione resulting in the production of hydrogen sulphide (H2S) .


Physical And Chemical Properties Analysis

Alliin has a chemical formula of C6H11NO3S and a molar mass of 177.22 g/mol . It appears as a white to off-white crystalline powder . It has a melting point of 163–165 °C (325–329 °F) and is soluble in water .

Scientific Research Applications

Cancer Therapy

Alliin has been identified as a potential therapeutic agent in cancer treatment. Its derivative, allicin, exhibits significant anticancer properties, influencing mechanisms such as cell cycle regulation, apoptosis, autophagy, and tumor development . However, the clinical application of allicin is limited due to its instability and poor bioavailability. Advances in formulation strategies and nanotechnology-based delivery systems are being explored to enhance its solubility, stability, and bioavailability, thereby improving its therapeutic efficacy .

Neuroprotection and Cognitive Enhancement

As an antioxidant and neuroprotective agent, alliin has shown promise in ameliorating cognitive impairment associated with neurodegenerative and neuropsychological disorders. It combats reactive oxygen species (ROS) and exhibits anti-inflammatory effects by inhibiting pathways like TLR4/MyD88/NF-κB, P38, and JNK. Additionally, alliin has been applied in managing Alzheimer’s disease and other conditions like autism spectrum disorder (ASD) and attention deficit hyperactive syndrome (ADHD) .

Cardiovascular Health

Alliin contributes to cardiovascular health by promoting glucose metabolism and insulin sensitivity. Its applications have demonstrated positive effects on blood lipid profiles and the prevention of heart attacks. The compound’s antioxidant properties are beneficial in reducing oxidative stress, which is a key factor in cardiovascular diseases .

Antimicrobial Activity

Alliin, through its conversion to allicin, has been used as an antimicrobial agent against a variety of microorganisms, including Staphylococcus aureus, Helicobacter pylori, Candida albicans, and Bacillus spp. Its ability to inhibit the proliferation of bacteria and fungi, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), makes it a valuable compound in the development of new antimicrobial therapies .

Immune Modulation

The immune-modulatory activity of alliin is another area of interest. It has been shown to enhance the immune response, which can be beneficial in both preventing and treating infections. The modulation of immune pathways by alliin can lead to improved outcomes in diseases where the immune system plays a critical role .

Antioxidant Properties

Alliin’s antioxidant properties are well-documented. It can reduce the levels of various types of ROS produced by peroxidases, thereby protecting cells from oxidative damage. This property is particularly useful in the context of chronic diseases where oxidative stress is a contributing factor .

Mechanism of Action

Target of Action

Alliin, also known as 3-(allylsulfinyl)-l-alanine, is a defense molecule found in garlic (Allium sativum L.) . It has a broad range of biological activities . Alliin targets thiol-containing proteins and enzymes in microorganisms . It has also demonstrated the ability to regulate several genes essential for the virulence of microorganisms .

Mode of Action

Alliin’s mode of action is associated with its selective targeting of thiol-containing proteins and enzymes of microorganisms, thus inhibiting and/or disrupting their essential metabolic pathways . Being a thiosulfinate, alliin is a reactive sulfur species (RSS) and undergoes a redox-reaction with thiol groups in glutathione and proteins that is thought to be essential for its biological activity .

Biochemical Pathways

Alliin is produced upon tissue damage from the non-proteinogenic amino acid alliin (S-allylcysteine sulfoxide) in a reaction that is catalyzed by the enzyme alliinase . This reaction also leads to the production of allyl radicals which can react with hydrogen peroxide to form allyl sulfenic acid and hydroxyl radicals . Most of the effects of alliin are believed to be mediated via redox-dependent mechanisms .

Pharmacokinetics

Alliin’s bioavailability in the gastrointestinal tract is dependent on the activity of the enzyme alliinase . Its stability can be affected by various conditions like gastric acid and intestinal enzyme proteases . Alliin is distributed throughout the body due to its lipophilic properties, this feature might enable it to penetrate cellular membranes, a trait that could be beneficial for its anticancer activity .

Result of Action

Alliin has demonstrated a preference for targeting the thiol-containing proteins and/or enzymes in microorganisms . It has also demonstrated the ability to regulate several genes essential for the virulence of microorganisms . Alliin has shown significant therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .

Action Environment

The action of alliin is influenced by environmental factors. For instance, the content of alliin was found to be lowest in the garlic roots, and highest in the buds . Furthermore, alliin levels decreased in mature leaves following wounding . The treatment with alliin resulted in a significant reduction in GSH concentrations, indicating a strong pro-oxidant environment promoting cytotoxicity and potentially contributing to apoptosis .

Safety and Hazards

Alliin is labeled with the signal word “Warning” according to GHS labelling . It has hazard statements H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2R)-2-amino-3-prop-2-enylsulfinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHLIQGRKRUKPH-ITZCMCNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCS(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309766
Record name S-Allyl-L-cysteine sulfoxide
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Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Allylsulphinyl)-L-alanine

CAS RN

17795-26-5, 556-27-4
Record name S-Allyl-L-cysteine sulfoxide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Allylsulphinyl)-L-alanine
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Record name S-Allyl-L-cysteine sulfoxide
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Record name (S)-3-(allylsulphinyl)-L-alanine
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Record name 3-(allylsulphinyl)-L-alanine
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Record name Alliin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is alliin and how does it exert its biological activity?

A1: Alliin (S-allyl-L-cysteine sulfoxide) is a sulfur-containing amino acid found in garlic. It is a stable, odorless precursor that is converted into the bioactive compound allicin (diallyl thiosulfinate) by the enzyme alliinase when garlic cloves are crushed or damaged. [, ] Allicin is responsible for many of garlic's health benefits, including its antimicrobial, anticancer, and antioxidant activities. []

Q2: How does allicin, the product of alliin conversion, interact with biological targets?

A2: Allicin is a highly reactive sulfur species that interacts with thiol groups (-SH) present in various biomolecules, such as proteins and enzymes. [, ] This interaction can modify the activity of target proteins, leading to diverse biological effects.

Q3: Can you give specific examples of how alliin's conversion to allicin affects biological systems?

A3: * Antimicrobial Activity: Allicin inhibits the growth of various bacteria and fungi by reacting with crucial thiol-containing enzymes involved in microbial metabolism. [, , , ]* Anticancer Effects: Allicin has shown promising results in inhibiting the growth of various cancer cells in vitro and in vivo. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune response. [, , , , ]* Antioxidant Properties: Alliin and allicin possess antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. [, ] This activity contributes to their potential benefits in various diseases associated with oxidative damage.

Q4: What is the molecular formula and weight of alliin?

A4: The molecular formula of alliin is C6H11NO3S, and its molecular weight is 177.22 g/mol. [, ]

Q5: What spectroscopic data can be used to characterize alliin?

A5: * UV Spectroscopy: Alliin absorbs ultraviolet (UV) light, and its UV spectrum can be used for identification and quantification. []* Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in alliin, confirming the presence of characteristic bonds. [, ]* Mass Spectrometry (MS): MS can determine the molecular weight and fragmentation pattern of alliin, providing further structural information. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and connectivity of atoms in alliin. [, , ]

Q6: Is alliinase, the enzyme responsible for converting alliin to allicin, stable? What factors affect its activity?

A6: Alliinase is a relatively unstable enzyme, and its activity can be affected by various factors, including temperature, pH, and the presence of certain metal ions. [, , ]

Q7: How can alliinase be stabilized for pharmaceutical applications?

A7: Several methods have been explored to stabilize alliinase, including the addition of stabilizers like sodium chloride, sucrose, and pyridoxal-5'-phosphate. [] Freeze-drying (lyophilization) can also enhance its shelf life. [, ] Immobilization of alliinase on various matrices, such as calcium alginate beads and layered double hydroxides, has shown promise in enhancing its stability and reusability. []

Q8: How does alliinase catalyze the formation of allicin from alliin?

A8: Alliinase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. [] The reaction mechanism involves the cleavage of the C-S lyase reaction, releasing pyruvate, ammonia, and the unstable intermediate 2-propenesulfenic acid. Two molecules of 2-propenesulfenic acid then spontaneously condense to form allicin. [, , ]

Q9: Have computational methods been used to study alliin and its interactions?

A10: Yes, computational chemistry and modeling techniques, such as molecular docking, have been employed to investigate the interactions of alliin with target proteins. [, ] These studies can provide insights into the binding modes and potential mechanisms of action of alliin.

Q10: Does modifying the structure of alliin affect its activity?

A11: Structural modifications of alliin, particularly alterations to the alkyl side chain, can impact its biological activity. [] Analogs of alliin with modified side chains may exhibit altered potency or selectivity towards specific targets.

Q11: What are some strategies for improving the stability, solubility, or bioavailability of alliin?

A12: Various formulation approaches have been investigated to enhance the stability and delivery of alliin:* Enteric-coated capsules: These capsules protect alliin from degradation in the acidic environment of the stomach, allowing for release and absorption in the intestine. []* Targeted drug delivery systems: Conjugation of alliinase to antibodies or other targeting ligands can deliver the enzyme specifically to tumor cells, enabling localized allicin production and minimizing off-target effects. [, , ]* Nanoparticle formulations: Encapsulating alliin in nanoparticles can improve its solubility, stability, and cellular uptake.

Q12: What are some examples of cross-disciplinary research involving alliin?

A28: Research on alliin and its derivatives spans various disciplines: * Food Science and Nutrition: Investigating the role of alliin and other garlic compounds in flavor, nutritional value, and potential health benefits. [, , ]* Pharmacology and Medicine: Exploring the therapeutic potential of alliin and allicin for various diseases, including cardiovascular disease, cancer, and infections. [, , , , , , ]* Agriculture and Plant Science: Studying the biosynthesis, regulation, and manipulation of alliin production in garlic and other Allium species. [, , ]

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